2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound with the molecular formula C13H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups and a phenyl-hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the reaction of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl-hydrazide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl-hydrazides.
Scientific Research Applications
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The phenyl-hydrazide moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydroxy-heptanoic acid: Lacks the phenyl-hydrazide moiety, making it less versatile in certain reactions.
Phenylhydrazine: Does not contain the multiple hydroxyl groups, limiting its applications in hydrogen bonding and interactions.
Uniqueness
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to the combination of multiple hydroxyl groups and a phenyl-hydrazide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
5328-45-0 |
---|---|
Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
InChI Key |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.